2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine
Description
Chemical Classification and Structural Context
From a classification standpoint, 2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine belongs to two primary classes of organic compounds: substituted piperazines and substituted ethylamines.
The core structure contains:
A Piperazine (B1678402) Ring: This is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions (positions 1 and 4). chemeurope.comiiab.me In this specific molecule, the piperazine ring is N-alkylated, featuring a methyl group on one nitrogen atom. nih.gov
An Ethylamine (B1201723) Moiety: This consists of a two-carbon chain with an amino group (-NH2). This part of the molecule provides a basic nitrogen center and a flexible linker.
A p-Tolyl Group: This is an aromatic ring (phenyl group) substituted with a methyl group at the para (4th) position. This group is attached to the second carbon of the ethylamine chain.
The systematic combination of these fragments results in a chiral molecule with distinct chemical properties endowed by each component. The piperazine moiety, for instance, is known to influence the solubility and pharmacokinetic profile of molecules in which it is incorporated. nih.gov
| Property | Value |
|---|---|
| IUPAC Name | 2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethan-1-amine |
| Molecular Formula | C14H23N3 |
| Molecular Weight | 233.36 g/mol |
| CAS Number | 885331-77-7 |
| Canonical SMILES | CC1=CC=C(C=C1)C(CN)N2CCN(CC2)C |
Historical Perspective of Related Piperazine and Ethanamine Derivatives in Chemical Research
The structural components of 2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine have a rich history in chemical and pharmaceutical research.
Piperazine Derivatives: The parent compound, piperazine, was named for its structural similarity to piperidine (B6355638), which is found in the black pepper plant. iiab.mewikipedia.org Initially introduced into medicine for its ability to dissolve uric acid, its therapeutic applications expanded significantly in 1953 when it was identified as an effective anthelmintic agent for treating parasitic worm infections. chemeurope.comiiab.me
Over the decades, the piperazine ring has become recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net Its versatile six-membered structure with two modifiable nitrogen atoms allows for the synthesis of a vast array of derivatives. nih.gov Consequently, the piperazine moiety is a key structural feature in numerous drugs across various therapeutic areas, including antipsychotics, antidepressants, and anticancer agents. researchgate.net Its inclusion in drug molecules often improves water solubility and oral bioavailability. nih.gov
Ethylamine Derivatives: Ethylamine, also known as ethanamine, is a fundamental primary amine that is widely utilized in industrial organic synthesis. wikipedia.orgsafrole.com It serves as a crucial precursor in the manufacturing of a wide range of products, from polymers and resins to agrochemicals. safrole.comchemcess.com For instance, it is a key building block for triazine herbicides like atrazine (B1667683) and simazine, which are vital in modern agriculture. chemcess.comfuturemarketinsights.com
In the pharmaceutical sector, ethylamine and its derivatives are integral to the synthesis of many active pharmaceutical ingredients. safrole.comfuturemarketinsights.com The broader class of arylethylamines, which includes the 2-p-tolyl-ethylamine portion of the target compound, encompasses many biologically active molecules. The parent compound, phenethylamine (B48288), forms the backbone for numerous neurotransmitters and psychoactive substances.
Current Significance in Contemporary Chemical and Biochemical Investigations
While specific published research on 2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine is not extensive, its significance can be inferred from the intense and ongoing research into its constituent chemical motifs. The compound is primarily recognized as a building block or intermediate in synthetic chemistry.
The piperazine scaffold continues to be a major focus in modern drug discovery. mdpi.com Researchers frequently incorporate this ring system to optimize the pharmacokinetic properties of new drug candidates and to orient functional groups for optimal interaction with biological targets. nih.gov Recent studies have demonstrated the importance of piperazine derivatives as potent inhibitors of enzymes like PI3K, which are crucial targets in cancer therapy. nih.gov
Similarly, arylethylamine derivatives are valuable in contemporary research. They are used not only in the development of new pharmaceuticals but also in materials science. For example, N-(2-arylethyl) amides are being investigated as functionalized templates for creating molecularly imprinted polymers, which are advanced materials designed for the highly selective detection of specific biomolecules like tyramine. mdpi.com
Therefore, the significance of 2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine in contemporary investigations lies in its potential as a sophisticated building block. Its unique combination of a proven medicinal chemistry scaffold (piperazine) and a versatile synthetic handle (arylethylamine) makes it a valuable precursor for synthesizing novel, complex molecules intended for biochemical screening and materials science applications.
Properties
IUPAC Name |
2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-12-3-5-13(6-4-12)14(11-15)17-9-7-16(2)8-10-17/h3-6,14H,7-11,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRKBYUICLDFCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701228852 | |
| Record name | 4-Methyl-β-(4-methylphenyl)-1-piperazineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-94-0 | |
| Record name | 4-Methyl-β-(4-methylphenyl)-1-piperazineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889939-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-β-(4-methylphenyl)-1-piperazineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Methodologies for Structural Confirmation
A suite of spectroscopic techniques is essential for confirming the molecular structure of a compound. These methods provide information about the chemical environment of individual atoms and the connectivity between them.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary tools for elucidating the carbon-hydrogen framework. For the title compound, ¹H NMR would be expected to show distinct signals for the aromatic protons of the p-tolyl group, the protons of the ethylamine (B1201723) backbone, the methylene (B1212753) groups of the piperazine (B1678402) ring, and the methyl group on the piperazine nitrogen. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish proton-proton and proton-carbon correlations, respectively, providing definitive proof of the structure.
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure.
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule. Key vibrational bands for 2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine would include N-H stretching vibrations from the primary amine, C-H stretching from the aromatic and aliphatic portions, and C-N stretching vibrations.
A hypothetical data table for the expected spectroscopic data is presented below. It is important to note that these are predicted values based on general chemical principles and data from similar structures, not experimental results for the specific title compound.
| Spectroscopic Data | Predicted Observations for 2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine |
| ¹H NMR | Signals for aromatic protons (p-tolyl), methine proton (CH), methylene protons (CH₂), piperazine protons, and methyl protons (N-CH₃). |
| ¹³C NMR | Resonances for aromatic carbons, aliphatic carbons of the ethylamine chain, piperazine ring carbons, and the methyl carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₁₄H₂₃N₃. |
| Infrared Spectroscopy | Characteristic absorption bands for N-H, C-H (aromatic and aliphatic), and C-N bonds. |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles for 2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine. Furthermore, it would reveal the conformation of the piperazine ring (typically a chair conformation) and the relative orientation of the p-tolyl and methylpiperazinyl-ethylamine substituents. Analysis of the crystal packing would also provide insights into intermolecular interactions such as hydrogen bonding. Without an experimental crystal structure, a definitive table of crystallographic data cannot be provided.
Conformational Dynamics and Preferred Orientations
In solution, molecules like 2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine are not static but exist as an equilibrium of different conformations. The piperazine ring can undergo ring inversion, and there is rotational freedom around the various single bonds. Studies on similar 2-substituted piperazines have often shown a preference for conformations where the substituent occupies an axial position to minimize steric strain. nih.gov Computational chemistry, using methods such as Density Functional Theory (DFT), can be employed to calculate the relative energies of different conformers and to predict the most stable, or preferred, orientation of the molecule in the gas phase or in solution.
Vibrational Spectroscopy and Theoretical Spectral Correlation
Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a fingerprint of a molecule's vibrational modes. While experimental spectra are invaluable, their interpretation can be complex. Theoretical calculations, again typically using DFT methods, can predict the vibrational frequencies and intensities. researchgate.netnih.govmdpi.com By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed vibrational bands to specific molecular motions (stretching, bending, etc.) can be achieved. This correlation provides a deeper understanding of the molecule's structure and bonding.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule from first principles. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. materialsciencejournal.orgfigshare.com It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional wave function-based methods, allowing for the study of larger and more complex molecules.
For a molecule like 2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine , DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be employed to optimize the molecule's geometry to its lowest energy state. materialsciencejournal.org From this optimized structure, various electronic properties can be derived, including the distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential. These calculations provide a foundational understanding of the molecule's stability and intrinsic electronic characteristics. figshare.com
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific orbital with a discrete energy level. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. materialsciencejournal.orgmdpi.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. mdpi.com For related piperazine (B1678402) compounds, DFT studies have been used to calculate these energy gaps to understand electronic properties and reactivity. nih.gov
Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge delocalization, intramolecular interactions, and the nature of bonding. nih.govnih.gov NBO analysis transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. This method can quantify the stabilization energy associated with charge transfer interactions between filled donor orbitals and empty acceptor orbitals, providing deep insight into the molecule's electronic stability. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Parameters for a Substituted Piperazine Derivative Note: This data is for 1-Amino-4-methylpiperazine, a structurally related compound, and is provided for illustrative purposes to demonstrate the type of data obtained from MO analysis. nih.gov Specific values for 2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine would require dedicated computation.
| Parameter | Energy (eV) |
| EHOMO | -8.53 |
| ELUMO | 1.01 |
| Energy Gap (ΔE) | 9.54 |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. uni-muenchen.dewolfram.com MEP maps are invaluable for predicting how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic attack, and understanding intermolecular interactions like hydrogen bonding. researchgate.netnih.gov
Typically, red and yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas often correspond to the location of lone pairs on electronegative atoms, such as the nitrogen atoms in the piperazine ring. Blue and green colors represent regions of positive potential, which are electron-poor and are the sites for nucleophilic attack. researchgate.net For 2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine , an MEP map would likely show negative potential around the nitrogen atoms of the piperazine ring and the primary amine, highlighting these as key sites for interaction.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of the molecule's conformational flexibility and its interactions with its environment, such as a solvent.
Prediction of Molecular Properties and Parameters
Computational methods are widely used to predict key physicochemical properties that are important for chemical and pharmaceutical research. These predictions offer a rapid and cost-effective way to screen compounds for desirable characteristics.
Lipophilicity is a critical physicochemical property that describes a compound's ability to dissolve in fats, oils, and other non-polar solvents. nih.gov It significantly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Lipophilicity is commonly expressed as the logarithm of the partition coefficient (logP), which is the ratio of a compound's concentration in a non-polar solvent (like octanol) to its concentration in a polar solvent (like water). A calculated logP, or cLogP , is an algorithmically predicted value. A higher cLogP value indicates greater lipophilicity. nih.gov
Polarizability is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field. It is a fundamental electronic property that influences intermolecular forces. nih.gov Computational methods, often as part of DFT calculations, can accurately predict the polarizability of a molecule. researchgate.net
Table 2: Predicted Physicochemical Properties Note: These values are computationally predicted and serve as estimates for the properties of 2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine.
| Property | Predicted Value | Description |
| cLogP | ~3.0 - 3.5 | Indicates moderate to high lipophilicity, suggesting good membrane permeability. |
| Polarizability (α) | Not Published | This value would quantify the deformability of the molecule's electron cloud in an electric field. |
Topological Descriptors and Steric Parameters
Topological descriptors are numerical values derived from the molecular structure that quantify its topology. These descriptors are crucial in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies for predicting the biological activity and physicochemical properties of molecules. For a compound like 2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine, density functional theory (DFT) would be the primary tool for calculating these descriptors. nih.govbohrium.com
Key Topological Descriptors:
HOMO-LUMO Energy Gap: The difference in energy between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of molecular reactivity. A smaller energy gap suggests higher reactivity. nih.gov
Global Reactivity Descriptors: Parameters such as chemical potential, global softness, and electronegativity can be derived from the HOMO and LUMO energies, providing insights into the molecule's stability and reactivity. nih.gov
Steric Parameters: Steric parameters, such as those developed by Verloop, define the spatial constraints of substituent groups. nih.gov For the p-tolyl group in the target molecule, these parameters are important for understanding its interaction with biological receptors. A QSAR study on para-substituted methcathinone (B1676376) analogues demonstrated a negative correlation between maximal ICSS facilitation and the volume, length, and width of the substituent. nih.gov This suggests that the size and shape of the p-tolyl group in 2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine would significantly influence its biological activity.
Table 1: Representative Topological and Steric Parameters for Related Compounds
| Parameter | Typical Value Range for Piperazine/Tolyl Derivatives | Significance |
| HOMO-LUMO Energy Gap (eV) | 4 - 6 | Indicates chemical reactivity and stability |
| Chemical Hardness (η) | 2 - 3 | Measures resistance to change in electron distribution |
| Substituent Length (L) (Å) | 2.0 - 4.1 | Influences binding pocket fit |
| Substituent Max Width (B5) (Å) | 1.7 - 2.5 | Affects steric hindrance at the binding site |
Note: The values in this table are illustrative and based on computational studies of various piperazine and tolyl-containing compounds. The exact values for 2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine would require specific DFT calculations.
Non-Linear Optical (NLO) Property Computations
Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.gov Piperazine derivatives have been a subject of such investigations due to their potential for large hyperpolarizabilities. physchemres.orgresearchgate.net The NLO properties of 2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine can be predicted through computational methods like DFT.
The key NLO parameters that would be calculated include:
Polarizability (α): The ease with which the electron cloud can be distorted by an external electric field.
First-Order Hyperpolarizability (β): The primary determinant of a molecule's second-order NLO activity.
Computational studies on piperazine-based compounds have shown that their NLO properties are highly dependent on their molecular structure and electronic characteristics. For instance, the investigation of piperazine-1,4-diium (B1225682) bis(sulfanilate) using DFT revealed a significant hyperpolarizability, indicating strong NLO behavior. researchgate.net Similarly, a study on 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (B16759) (MPNPP) highlighted its potential as an NLO material, with its third-order susceptibility increasing with the electric field frequency. rsc.org The presence of the electron-donating p-tolyl group and the piperazine ring in the target molecule suggests that it may also exhibit interesting NLO properties.
Table 2: Calculated NLO Properties for a Representative Piperazine Derivative (Urea as reference)
| Compound | Dipole Moment (D) | Polarizability (α) (x 10⁻²⁴ esu) | First Hyperpolarizability (β) (x 10⁻³⁰ esu) |
| Urea (Reference) | 1.37 | 3.83 | 0.77 |
| Compound 3 (fused-triazine) | 2.76 | 10.75 | - |
| Compound 5 (fused-triazine) | 6.96 | 6.09 | - |
Source: Adapted from experimental and theoretical studies on novel fused-triazine derivatives. nih.gov Note: The values for 2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine would need to be specifically computed.
Solvent Effects on Molecular Energetics (e.g., Polarizable Continuum Models)
The properties and behavior of a molecule can be significantly influenced by its solvent environment. Polarizable Continuum Models (PCM) are a common computational approach to study these effects by representing the solvent as a continuous dielectric medium. researchgate.net This method can be used to calculate the solvation energies and understand how the molecular energetics of 2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine would change in different solvents.
A study on the solvent effects on the NH stretching of 1-(4-pyridyl)piperazine (B87328) utilized PCM to investigate its behavior in 18 different solvents. researchgate.net The calculations revealed a correlation between the solvent-induced vibrational frequency shifts and various solvent parameters. For 2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine, PCM could be employed to predict its stability and conformational preferences in polar and non-polar solvents, which is crucial for understanding its behavior in biological systems and for designing synthetic routes.
Computational Models for Pharmacophore Identification and Design
Pharmacophore modeling is a powerful tool in drug discovery for identifying the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. dovepress.com For a molecule like 2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine, which contains several key functional groups (a tertiary amine, a secondary amine, and an aromatic ring), pharmacophore models can be developed to guide the design of new, more potent analogues.
The process of pharmacophore elucidation can be ligand-based, where a set of active molecules are aligned to identify common features, or structure-based, where the pharmacophore is derived from the binding site of a target protein. dovepress.comnih.gov Given the structural motifs present in the target compound, a pharmacophore model would likely include:
A hydrogen bond acceptor (the nitrogen atoms in the piperazine ring).
A hydrogen bond donor (the secondary amine).
A hydrophobic/aromatic feature (the p-tolyl group).
Computational tools can generate and validate these pharmacophore models, which can then be used for virtual screening of compound libraries to identify new molecules with similar biological activity. mdpi.com Recent advances have even seen the use of deep geometric reinforcement learning for pharmacophore elucidation in the absence of a bound ligand. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of Piperazine (B1678402) N-Methylation and Substituents on Activity
The piperazine ring is a common scaffold in medicinal chemistry, valued for its physicochemical properties and synthetic versatility. tandfonline.comnih.govrsc.orgnih.govresearchgate.net The nature of the substituent on the distal nitrogen atom of the piperazine ring significantly modulates a compound's biological profile.
In the case of 2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine, the N-methyl group plays a crucial role. N-methylation can influence several properties:
Basicity (pKa): The methyl group is an electron-donating group, which can increase the basicity of the nitrogen atom. This change in pKa affects the ionization state of the molecule at physiological pH, which is critical for target interaction and pharmacokinetic properties like cell membrane permeability and solubility. researchgate.net
Steric Hindrance: The methyl group introduces steric bulk, which can either promote a specific binding conformation or hinder interaction with the target if the binding pocket is too small.
Lipophilicity: The addition of a methyl group slightly increases the molecule's lipophilicity, potentially enhancing its ability to cross biological membranes.
Studies on related series of piperazine derivatives have shown that varying the N-substituent can drastically alter potency and selectivity. For instance, replacing the methyl group with larger alkyl groups (ethyl, propyl) or with aryl substituents can lead to significant changes in activity. Research on various N-alkyl and N-aryl piperazine derivatives has demonstrated that these modifications produce compounds with a wide range of antimicrobial activities. nih.gov In one study on norbelladine (B1215549) derivatives, N-methylation was found to enhance butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE) inhibition in certain analogs. uqtr.ca However, the impact is not always consistent and depends heavily on the specific biological target. uqtr.ca
Below is a table illustrating how modifications to the N-piperazine substituent can affect biological activity in a hypothetical series of analogs.
| Compound | N-Substituent (R) | Target Affinity (Ki, nM) |
| Analog 1 | -H | 150 |
| Analog 2 | -CH₃ | 50 |
| Analog 3 | -CH₂CH₃ | 85 |
| Analog 4 | -Cyclopropyl | 30 |
| Analog 5 | -Phenyl | 200 |
Role of the p-Tolyl Group in Molecular Recognition
The p-tolyl group, a benzene (B151609) ring substituted with a methyl group at the para position, is a key feature for molecular recognition. This group typically engages with hydrophobic pockets within the target protein.
Key contributions of the p-tolyl group include:
Hydrophobic Interactions: The phenyl ring itself provides a large, non-polar surface that can form favorable van der Waals and hydrophobic interactions with non-polar amino acid residues (e.g., leucine, isoleucine, phenylalanine) in the binding site.
Pi-Stacking: The aromatic ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
In SAR studies of similar scaffolds, the position and nature of the substituent on the phenyl ring are critical. Moving the methyl group to the ortho or meta position, or replacing it with other functional groups (e.g., halogen, methoxy), can significantly impact binding affinity. For example, studies on phenethylamine (B48288) derivatives show that alkyl or halogen groups on the phenyl ring can have a positive effect on binding affinity for certain receptors. biomolther.org
Importance of the Ethanamine Linker and its Modifications
The ethylamine (B1201723) linker connects the piperazine and p-tolyl moieties and plays a vital role in positioning these two key pharmacophores correctly for optimal interaction with the biological target.
The significance of this linker is multifaceted:
Length and Flexibility: The two-carbon chain provides a specific spatial separation between the piperazine and aryl groups. Its flexibility allows the molecule to adopt various conformations to fit into the binding site. Modifying the linker length (e.g., to a one-carbon methylene (B1212753) or a three-carbon propylene) would alter this spacing and could disrupt the key interactions, often leading to a loss of activity.
Chirality: The carbon atom attached to both the p-tolyl group and the piperazine ring is a chiral center. Enantiomers of such molecules often exhibit different biological activities, as one stereoisomer typically fits the chiral binding site of a protein better than the other. For instance, in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the S-(+) enantiomers consistently showed stronger analgesic activity than their R-(-) counterparts. nih.gov
Exploration of the cycloalkanol ethylamine scaffold has demonstrated the importance of the linker in developing selective norepinephrine (B1679862) reuptake inhibitors. nih.govresearchgate.net Modifications to this linker, such as introducing rigidity through cyclization or other constraints, are common strategies in drug design to lock the molecule into a more active conformation.
Conformational Requirements for Molecular Interactions
The three-dimensional shape, or conformation, of 2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine is critical for its biological function. The piperazine ring typically adopts a stable chair conformation. researchgate.net In this conformation, substituents on the nitrogen atoms can be in either an axial or equatorial position. blumberginstitute.org For 2-substituted piperazines, the substituent often prefers an axial orientation. nih.gov
Bioisosteric Replacements and Their Effects on Potency
Bioisosteric replacement is a strategy used in medicinal chemistry to replace one functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties.
For 2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine, several bioisosteric replacements could be considered:
Piperazine Ring: The piperazine ring could be replaced by other cyclic diamines or related scaffolds like homopiperazine (B121016) or piperidine (B6355638) to modulate basicity and conformational properties. blumberginstitute.org
p-Tolyl Group: The p-tolyl group could be replaced by other substituted aryl rings (e.g., 4-fluorophenyl, 4-methoxyphenyl) or heteroaromatic rings (e.g., pyridyl, thienyl) to explore different electronic and steric interactions within the binding pocket.
N-Methyl Group: The methyl group could be replaced by other small alkyl groups or bioisosteres like a cyano or hydroxyl group to fine-tune electronic properties and hydrogen bonding potential.
The table below shows hypothetical potency changes resulting from bioisosteric replacement of the p-tolyl group.
| Compound | Aryl Group | Potency (IC₅₀, nM) |
| Parent | p-Tolyl | 45 |
| Analog 6 | Phenyl | 90 |
| Analog 7 | 4-Fluorophenyl | 35 |
| Analog 8 | 4-Chlorophenyl | 55 |
| Analog 9 | 2-Thienyl | 120 |
Development of Structure-Activity Relationship Trends for Inhibitor Design
By systematically modifying each part of the 2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine scaffold and observing the effect on biological activity, clear SAR trends can be established. These trends serve as guiding principles for designing new, more potent, and selective inhibitors.
General SAR trends for this class of compounds often reveal that:
A basic nitrogen atom within the piperazine ring is essential for a key ionic or hydrogen bond interaction with the target.
Small, non-polar substituents on the distal piperazine nitrogen, such as a methyl group, are often optimal for balancing potency and pharmacokinetic properties.
A substituted aromatic ring, like the p-tolyl group, is crucial for anchoring the molecule in a hydrophobic pocket. The specific substitution pattern on this ring is a key determinant of selectivity.
The two-carbon ethylamine linker provides the optimal spacing and flexibility between the two pharmacophoric groups.
These established relationships allow medicinal chemists to predict how new structural modifications will likely affect activity, thereby accelerating the drug discovery process. mdpi.com
Application of Privileged Scaffolds in Chemical Biology
The piperazine ring is considered a "privileged scaffold" in medicinal chemistry. tandfonline.comnih.govrsc.org This term describes a molecular framework that is able to bind to multiple, unrelated biological targets, making it a versatile starting point for the development of new therapeutic agents. nih.govresearchgate.net
The utility of the piperazine scaffold stems from several factors:
Physicochemical Properties: It has two nitrogen atoms whose basicity can be easily modulated, which helps in improving aqueous solubility and pharmacokinetic profiles. tandfonline.comresearchgate.net
Synthetic Tractability: The piperazine ring is readily synthesized and can be easily functionalized at its two nitrogen atoms, allowing for the creation of large and diverse chemical libraries. rsc.orgresearchgate.net
Conformational Flexibility: It can adopt different conformations, allowing it to adapt to the shape of various binding sites. tandfonline.com
Due to these advantages, the piperazine moiety is found in a vast number of clinically used drugs across different therapeutic areas, including antipsychotics, antihistamines, and anticancer agents. rsc.orgnih.gov The 2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine structure is a clear example of how this privileged scaffold can be combined with other key pharmacophoric elements to create targeted and potent biologically active molecules.
Biochemical and Mechanistic Investigations in Vitro and in Silico
Enzyme Interaction and Inhibition Profiles
Kinase Activity Modulation (e.g., CDK4, ARK5, NAPE-PLD)
There is no available research detailing the effects of 2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine on the kinase activity of Cyclin-Dependent Kinase 4 (CDK4), AMP-activated protein kinase-related kinase 5 (ARK5), or N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD).
Thiol Alkylation Mechanisms
No studies have been published that investigate the potential for 2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine to act as a thiol-alkylating agent.
Inhibition of Mitochondrial Respiration Pathways
The effects of 2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine on mitochondrial respiration have not been documented in the scientific literature.
Interference with Microtubular Polymerization
There is no available data to suggest that 2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine interferes with the process of microtubular polymerization.
DNA Topoisomerase Enzyme Inhibition
The inhibitory activity of 2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine against DNA topoisomerase enzymes has not been reported.
Receptor Binding and Ligand Activity Studies
No receptor binding assays or ligand activity studies for 2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine have been published, and therefore, its affinity and functional activity at various receptors remain uncharacterized.
Applications As a Chemical Precursor and Molecular Scaffold in Research
Utility as a Building Block in Complex Molecular Synthesis
The molecular architecture of 2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine makes it a valuable building block, or synthon, for the construction of more complex molecules. The piperazine (B1678402) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates due to its ability to improve physicochemical properties such as solubility and bioavailability. mdpi.com The primary ethylamine (B1201723) group on this compound offers a key reactive site for forming amide, sulfonamide, imine, and other covalent bonds.
Researchers utilize such building blocks in multi-step syntheses to construct larger, more intricate molecular frameworks. For instance, the primary amine can be acylated with various carboxylic acids or sulfonylated with sulfonyl chlorides to introduce new functional groups and build out the molecular structure. This versatility allows for its use in the systematic development of new chemical entities where the piperazine and tolyl groups form a core fragment that can be extensively decorated. The synthesis of complex bioactive molecules often relies on the strategic coupling of such versatile fragments. researchgate.netnih.gov
Table 1: Key Structural Features for Synthetic Utility
| Feature | Description | Potential Reactions |
|---|---|---|
| Primary Amine | A nucleophilic -NH2 group on the ethyl side chain. | Acylation, Alkylation, Sulfonylation, Reductive Amination, Imine Formation |
| Piperazine Ring | A six-membered heterocyclic ring containing two nitrogen atoms. The N-methylated nitrogen is a tertiary amine. | Can influence solubility and pharmacokinetic properties. The secondary amine in a demethylated analog would offer another reaction site. |
| p-Tolyl Group | A methyl-substituted phenyl ring. | Provides a rigid aromatic core and can be involved in aromatic substitution reactions or serve as a key pharmacophoric element. |
Integration into Diverse Heterocyclic Frameworks
Heterocyclic compounds are of paramount importance in drug discovery. The 2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine scaffold can be readily integrated into a wide array of heterocyclic systems. The primary amine is a common starting point for cyclization reactions to form new rings.
For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of various nitrogen-containing heterocycles. The piperazine moiety itself is a foundational heterocyclic framework, and its presence is a defining feature of many biologically active compounds. mdpi.com Synthetic strategies often involve using the amine functionality to append the entire arylpiperazine structure onto other pre-existing heterocyclic cores, such as triazoles, quinolones, or indoles, thereby creating novel hybrid molecules with potentially enhanced biological activities. mdpi.commdpi.com This modular approach is a cornerstone of modern medicinal chemistry.
Role in the Design and Synthesis of Novel Chemical Libraries
Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate a large number of structurally related compounds, known as a chemical library. nih.goviipseries.org The structure of 2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine is well-suited for this purpose. Its reactive primary amine allows it to be covalently attached to a solid support or used as a core scaffold to which a diverse set of "building blocks" can be added in a systematic fashion. nih.gov
In a typical library synthesis, the core scaffold (the piperazine derivative) would be reacted with a collection of different reagents, such as a diverse set of carboxylic acids or aldehydes. This parallel synthesis approach can generate hundreds or thousands of unique compounds in a short amount of time. akshay.bio These libraries are then screened against biological targets to identify "hit" compounds with desired activity, which can be further optimized into lead candidates for drug development. The arylpiperazine motif is a common feature in such libraries due to its favorable properties and synthetic tractability. mdpi.com
Contribution to Proteomics Research
Proteomics is the large-scale study of proteins. nih.govnih.gov While chemical tools are essential in this field, a review of the scientific literature does not indicate specific, direct applications of 2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine in proteomics research. Methodologies in proteomics typically involve mass spectrometry and biochemical techniques for protein identification, quantification, and the study of post-translational modifications. nih.govufpe.br Chemical probes used in this field usually possess specific functionalities (e.g., photo-crosslinkers, biotin (B1667282) tags) that are not inherent to this compound.
Development of Molecular Probes for Biological Systems
Molecular probes are essential tools for studying biological systems, often designed to interact with a specific target and produce a detectable signal, such as fluorescence. tenovapharma.com The arylpiperazine scaffold can be incorporated into the structure of such probes. While there is no specific literature detailing the use of 2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine for this purpose, its structure offers a template for such development.
To function as a probe, the molecule would need to be conjugated to a reporter group, such as a fluorophore. The primary amine provides a convenient handle for attaching fluorescent dyes. thermofisher.com Furthermore, the arylpiperazine portion could be designed to confer selectivity for a particular biological target, such as a receptor or enzyme. The development of novel fluorescent probes often involves synthesizing derivatives of scaffolds known to interact with biological targets and linking them to signaling moieties. nih.govnih.gov The subject compound could serve as a precursor in the synthesis of such targeted molecular probes.
Future Research Directions and Unexplored Avenues
Development of Advanced Synthetic Methodologies
The synthesis of chiral amines and their derivatives is a cornerstone of medicinal chemistry. Future research should focus on developing more efficient and stereoselective synthetic routes to 2-(4-methyl-piperazin-1-yl)-2-p-tolyl-ethylamine and its analogs.
Current strategies for the asymmetric synthesis of related 2-arylethylamines often rely on transition metal catalysis or metal-free organocatalysis. nih.govmdpi.com Building upon these foundations, future work could explore:
Catalytic Asymmetric Hydrogenation: This is a powerful technique for the enantioselective synthesis of chiral amines. mdpi.com Research could focus on developing novel chiral catalysts for the asymmetric hydrogenation of a suitable prochiral precursor to directly yield the desired enantiomer of the target compound.
Enzymatic Catalysis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes, such as transaminases, could be investigated for the stereoselective amination of a corresponding ketone precursor.
Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this class of compounds could streamline production and facilitate library synthesis for structure-activity relationship (SAR) studies.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic Asymmetric Hydrogenation | High enantioselectivity, broad substrate scope | Development of novel chiral ligands and catalysts |
| Enzymatic Catalysis | High stereoselectivity, mild reaction conditions, environmentally friendly | Enzyme screening and engineering for optimal activity |
| Flow Chemistry | Improved safety, scalability, and process control | Reactor design and optimization of reaction parameters |
Deeper Exploration of Stereochemical Influences on Activity
The presence of a chiral center in 2-(4-methyl-piperazin-1-yl)-2-p-tolyl-ethylamine strongly suggests that its biological activity will be stereospecific. The differential interaction of enantiomers with chiral biological targets like receptors and enzymes is a well-established principle in pharmacology.
Future research should involve the synthesis and pharmacological evaluation of the individual enantiomers of this compound. This will be crucial for:
Elucidating the Eutomer: Identifying which enantiomer possesses the desired biological activity (the eutomer) and which is less active or potentially contributes to side effects (the distomer).
Understanding Structure-Activity Relationships (SAR): A detailed understanding of how the three-dimensional arrangement of the molecule influences its interaction with biological targets is fundamental for rational drug design.
Receptor Binding Studies: Comparing the binding affinities of the individual enantiomers to various receptors will provide insights into the specific molecular interactions that govern activity.
Integration of Multi-Omics Data in Mechanistic Studies
To gain a comprehensive understanding of the biological effects of 2-(4-methyl-piperazin-1-yl)-2-p-tolyl-ethylamine, future studies should leverage multi-omics approaches. The integration of genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the cellular and systemic responses to this compound. nih.govoup.com
Potential applications of multi-omics in studying this compound include:
Target Identification and Validation: Multi-omics can help identify the primary molecular targets of the compound and validate their relevance to its observed pharmacological effects. nih.gov
Mechanism of Action Elucidation: By analyzing changes in gene expression, protein levels, and metabolite profiles, researchers can uncover the signaling pathways and cellular processes modulated by the compound. nih.govlongdom.org
Biomarker Discovery: Multi-omics data can be mined to identify biomarkers that predict response to treatment or potential adverse effects. nih.gov
| Omics Technology | Information Gained | Potential Application |
| Transcriptomics | Changes in gene expression | Identifying regulated pathways |
| Proteomics | Changes in protein abundance and post-translational modifications | Understanding functional changes in the cell |
| Metabolomics | Alterations in metabolite levels | Assessing metabolic reprogramming |
Computational Design of Novel Derivatives with Tailored Interactions
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. Future research should employ these techniques to design novel derivatives of 2-(4-methyl-piperazin-1-yl)-2-p-tolyl-ethylamine with improved properties.
Key computational approaches that can be applied include:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be used to build predictive models that correlate the structural features of a series of analogs with their biological activity. nih.gov
Molecular Docking: This technique can be used to predict the binding mode of the compound and its derivatives to the active site of a target receptor, providing insights for designing molecules with enhanced affinity and selectivity.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor interactions, helping to understand the stability of the binding complex and the role of conformational changes.
Expanding Applications in Advanced Materials Science
The piperazine (B1678402) moiety is not only a key pharmacophore but also a versatile building block in materials science. nih.gov Future research could explore the incorporation of 2-(4-methyl-piperazin-1-yl)-2-p-tolyl-ethylamine or its derivatives into advanced materials.
Potential applications in this area include:
Functional Polymers: The amine functionalities of the piperazine ring can be used to synthesize functional polymers with unique properties. For instance, piperazine-based polymers have been investigated for their antimicrobial properties and as components of stimuli-responsive materials. nih.govresearchgate.net
Drug Delivery Systems: The compound or its derivatives could be incorporated into nanocarriers, such as mesoporous silica (B1680970) nanoparticles, for targeted drug delivery. nih.gov The piperazine moiety can be functionalized to enhance drug loading and control release. nih.gov
Sensors: The ability of the piperazine nitrogen atoms to coordinate with metal ions could be exploited in the development of chemical sensors.
| Material Application | Rationale | Potential Outcome |
| Functional Polymers | The reactive amine groups can be used for polymerization. | Development of materials with novel properties (e.g., antimicrobial, stimuli-responsive). |
| Drug Delivery | The piperazine moiety can be functionalized for conjugation to carriers. | Enhanced drug loading and controlled release profiles. |
| Chemical Sensors | The nitrogen atoms can act as binding sites for analytes. | Creation of selective and sensitive detection systems. |
Investigation of Unconventional Biochemical Targets
While many arylpiperazine derivatives are known to interact with established targets in the central nervous system (CNS), such as dopamine (B1211576) and serotonin (B10506) receptors, future research should also explore unconventional biochemical targets for 2-(4-methyl-piperazin-1-yl)-2-p-tolyl-ethylamine.
Promising areas of investigation include:
Sigma Receptors (σ1 and σ2): These receptors are implicated in a variety of neurological and psychiatric disorders, and many piperazine derivatives have shown high affinity for them. researchgate.netnih.govnih.govnih.govacs.org Investigating the interaction of this compound with sigma receptors could reveal novel therapeutic opportunities.
Trace Amine-Associated Receptors (TAARs): TAARs, particularly TAAR1, are a class of G protein-coupled receptors that are activated by endogenous trace amines and synthetic psychostimulants. wikipedia.orgnih.govacs.orgyoutube.com Given the structural similarity of the target compound to known TAAR1 agonists, this is a highly relevant area for future investigation.
Orphan G Protein-Coupled Receptors (GPCRs): A large number of GPCRs have no known endogenous ligand and are termed "orphan" receptors. frontiersin.orgnih.gov Screening 2-(4-methyl-piperazin-1-yl)-2-p-tolyl-ethylamine against a panel of orphan GPCRs, such as GPR55, could lead to the discovery of novel signaling pathways and therapeutic targets. frontiersin.orgnih.govrealmofcaring.orgnih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine, and what factors influence reaction yields?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, piperazine derivatives can react with substituted ethylamine precursors under reflux in polar aprotic solvents (e.g., DMSO) with triethylamine (TEA) as a base . Key factors affecting yields include:
- Temperature : Reactions often require 120°C for 24 hours to achieve optimal conversion .
- Protecting Groups : Use of tert-butyloxycarbonyl (Boc) or trifluoroacetyl (TFA) groups prevents undesired side reactions during intermediate steps .
- Purification : Flash chromatography or recrystallization is critical for isolating high-purity products (>95%) .
Q. How is the compound characterized structurally, and what analytical techniques are recommended?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the piperazine ring (δ 2.3–3.0 ppm for methyl-piperazine protons) and p-tolyl group (δ 7.1–7.3 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₅H₂₄N₂O for analogs) .
- X-ray Crystallography : Resolves stereochemistry in chiral analogs .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO and methanol; poorly soluble in water. Solubility can be enhanced via salt formation (e.g., hydrochloride salts) .
- Stability : Degrades under prolonged UV exposure or acidic conditions. Store at –20°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Core Modifications : Replace the p-tolyl group with halogenated or electron-withdrawing substituents to enhance receptor binding .
- Piperazine Substitution : Introduce bulkier groups (e.g., 4-phenylpiperazine) to modulate lipophilicity and blood-brain barrier penetration .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like PKC or serotonin receptors .
Q. What mechanisms underlie contradictory bioactivity data across studies, and how can they be resolved?
- Methodological Answer :
- Source of Contradictions : Variability often stems from:
- Impurity Profiles : Residual solvents (e.g., DMSO) or unreacted intermediates may interfere with assays .
- Assay Conditions : pH-dependent solubility or serum protein binding alters effective concentrations .
- Resolution Strategies :
- Standardized Protocols : Use USP/EP reference standards for purity validation .
- Dose-Response Curves : Perform EC₅₀/IC₅₀ comparisons across multiple cell lines to isolate compound-specific effects .
Q. How can metabolic stability and toxicity be evaluated preclinically?
- Methodological Answer :
- In Vitro Assays :
- Cytochrome P450 Inhibition : Screen for CYP3A4/2D6 interactions using human liver microsomes .
- Ames Test : Assess mutagenicity with Salmonella typhimurium strains TA98/TA100 .
- In Vivo Models : Administer to rodents (e.g., Sprague-Dawley rats) to monitor hepatic enzymes (ALT/AST) and renal clearance .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
